molecular formula C7H13ClN2O2 B11748740 (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride

Cat. No.: B11748740
M. Wt: 192.64 g/mol
InChI Key: STKFMIGDKIUMKE-IBTYICNHSA-N
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Description

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrido[4,3-d][1,3]oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

STKFMIGDKIUMKE-IBTYICNHSA-N

Isomeric SMILES

C1CNC[C@H]2[C@H]1NC(=O)OC2.Cl

Canonical SMILES

C1CNCC2C1NC(=O)OC2.Cl

Origin of Product

United States

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